N-Boc-2-マレイミドエチルアミン

概要

説明

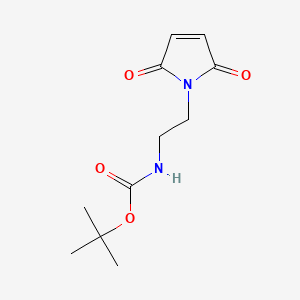

N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.25 g/mol. This compound is characterized by the presence of a maleimide group and a Boc-protected amine group, making it a valuable intermediate in organic synthesis .

科学的研究の応用

N-Boc-2-Maleimidoethylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of bifunctional maleimide linkers, which are valuable in the development of advanced materials and drug delivery systems.

Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.

Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.

Industry: N-Boc-2-Maleimidoethylamine is utilized in the production of specialty polymers and coatings.

作用機序

Target of Action

N-Boc-2-Maleimidoethylamine, also known as Mal-NH-Boc, is a chemical compound used in the synthesis of bifunctional maleimide linkers . The primary targets of this compound are proteins or other biomolecules that contain free thiol groups. The maleimide group in the compound reacts with these thiol groups to form stable thioether bonds.

Mode of Action

The compound interacts with its targets through a chemical reaction known as the Michael addition. In this reaction, the maleimide group of the compound acts as an electrophile and reacts with the nucleophilic thiol group on the target molecule. This results in the formation of a covalent bond, linking the two molecules together .

Result of Action

The molecular and cellular effects of Mal-NH-Boc’s action are primarily the result of its ability to covalently link two molecules together. This can be used to modify the function of proteins or other biomolecules, potentially leading to changes in cellular behavior. The specific effects would depend on the molecules that are being linked .

Action Environment

The action, efficacy, and stability of Mal-NH-Boc can be influenced by various environmental factors. For example, the presence of other reactive groups can compete with the thiol groups for reaction with the maleimide, potentially reducing the efficacy of the compound. Additionally, the pH of the environment can affect the reactivity of the maleimide and thiol groups, influencing the rate of the reaction .

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-2-Maleimidoethylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-maleimidoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of N-Boc-2-Maleimidoethylamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in cleanroom environments to meet stringent quality standards.

化学反応の分析

Types of Reactions

N-Boc-2-Maleimidoethylamine undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group can react with nucleophiles such as thiols to form covalent bonds.

Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiols and bases such as triethylamine.

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: The major products are maleimide-thiol adducts, which are useful in bioconjugation and polymer chemistry.

Deprotection Reactions: The major product is 2-maleimidoethylamine, which can be further utilized in various synthetic applications.

類似化合物との比較

Similar Compounds

N-(2-Aminoethyl)maleimide: This compound lacks the Boc protecting group and is more reactive towards nucleophiles.

N-Boc-2-Aminoethylamine: This compound lacks the maleimide group and is primarily used as a protected amine intermediate.

Uniqueness

N-Boc-2-Maleimidoethylamine is unique due to the presence of both a maleimide group and a Boc-protected amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

N-Boc-2-Maleimidoethylamine, commonly referred to as Mal-NH-Boc, is a compound that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique properties and applications. This article delves into the biological activity of N-Boc-2-Maleimidoethylamine, exploring its synthesis, mechanisms of action, and case studies that highlight its relevance in drug development and therapeutic applications.

N-Boc-2-Maleimidoethylamine is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₆N₂O₄

- Molecular Weight : 240.26 g/mol

- CAS Number : 134272-63-2

- Melting Point : 110-115 °C

The compound is synthesized through a series of reactions involving maleimide derivatives and amines, often utilizing tert-butoxycarbonyl (Boc) protection to facilitate further chemical modifications. The Boc group serves as a protective group that can be removed under mild acidic conditions, allowing for the subsequent functionalization of the amine group.

N-Boc-2-Maleimidoethylamine acts primarily as a cross-linker in bioconjugation processes. Its maleimide moiety can react selectively with thiol groups in proteins or peptides, forming stable thioether bonds. This property is particularly useful in the development of antibody-drug conjugates (ADCs), where precise targeting of cancer cells is achieved by linking cytotoxic drugs to antibodies via linkers like N-Boc-2-Maleimidoethylamine.

Antibody-Drug Conjugates (ADCs)

The role of N-Boc-2-Maleimidoethylamine in ADCs has been extensively studied. The compound facilitates the conjugation of cytotoxic agents to monoclonal antibodies, enhancing the therapeutic index by delivering drugs directly to tumor cells while minimizing systemic toxicity.

Case Study: HER2-Targeting ADCs

In a study involving the site-specific radioiodination of anti-HER2 antibodies, N-Boc-2-Maleimidoethylamine was used to create stable conjugates that demonstrated high internalization rates in HER2-expressing ovarian carcinoma cells. The resulting conjugates showed significant tumor uptake and retention, indicating the efficacy of using maleimide-based linkers for targeted therapy .

| Parameter | [131I]MEGMIB-5F7GGC | Iso-[125I]SGMIB-5F7 |

|---|---|---|

| Immunoreactivity (%) | 81.3 | - |

| Kd (nM) | 0.94 ± 0.27 | - |

| Intracellular Retention (%) | 50.30 ± 3.36 (1 h) | 55.95 ± 3.27 (1 h) |

| Tumor Uptake (% ID/g) | 8.35 ± 2.66 (1 h) | 8.43 ± 2.84 (1 h) |

This table illustrates the comparative analysis of two different conjugates using N-Boc-2-Maleimidoethylamine, highlighting its effectiveness in enhancing drug delivery systems.

Applications in Research

N-Boc-2-Maleimidoethylamine has also been utilized in various research applications beyond ADCs:

- Fluorescent Probes : The compound has been employed in the synthesis of dual-color fluorescent dendrimers for imaging applications, showcasing its versatility in diagnostic tools .

- PROTAC Development : As an alkyl/ether-based linker, it plays a crucial role in developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .

- Cross-Linking Studies : The compound's ability to form stable linkages with thiols has made it valuable in studying protein-protein interactions, aiding in understanding complex biological pathways.

特性

IUPAC Name |

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRFQCLCLMCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400314 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-63-2 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。